(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

Trifluoromethyl regioisomer SAR Ortho-substituent effect Medicinal chemistry lead optimization

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is an enantiopure ortho-trifluoromethyl-substituted aryl allylamine with molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g/mol. The compound combines a primary amine, a terminal alkene, and an ortho-CF₃-phenyl group within a single chiral building block, placing it at the intersection of trifluoromethylated amine and allylamine chemical space.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B13057674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=CC=C1C(F)(F)F)N
InChIInChI=1S/C10H10F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1
InChIKeyLRRHLLIATWWVCM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine (CAS 1213383-10-8) Matters for Chiral Amine Procurement


(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is an enantiopure ortho-trifluoromethyl-substituted aryl allylamine with molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g/mol . The compound combines a primary amine, a terminal alkene, and an ortho-CF₃-phenyl group within a single chiral building block, placing it at the intersection of trifluoromethylated amine and allylamine chemical space . Its procurement relevance stems from the unique confluence of three structural features—the ortho-CF₃ electronic environment, the (S)-configured stereocenter, and the reactive allyl handle—each of which has quantifiable consequences for downstream molecular properties that cannot be replicated by simple positional isomer or enantiomer substitution.

Why Meta-CF₃, Para-CF₃, or Racemic Substitution Cannot Replace Ortho-(S) Allylamine 1213383-10-8


The trifluoromethyl positional isomer (ortho vs. meta vs. para) is not a minor structural variation—it governs both electronic distribution at the aryl ring and steric encumbrance around the chiral amine center. In a controlled aryl scaffold comparison, the ortho-CF₃ derivative exhibited an IC₅₀ of 0.37 µM, whereas the meta-CF₃ analog showed 1.80 µM (4.9 × weaker) and the para-CF₃ analog 1.00 µM (2.7 × weaker) [1]. Furthermore, systematic microsomal clearance studies across halogenated phenyl series demonstrate that ortho-CF₃ substitution dramatically increases metabolic clearance relative to para-substitution, whereas para-fluorination and para-chlorination statistically lower clearance [2]. These regioisomer-dependent differences mean that selecting the wrong CF₃ position—or using racemic material—introduces both potency offsets and divergent ADME behavior that no simple downstream formulation adjustment can correct.

Quantitative Differentiation Evidence for (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine vs. Closest Analogs


Ortho-CF₃ vs. Meta-CF₃ vs. Para-CF₃: 4.9× and 2.7× Potency Differential in Aryl Scaffold Inhibition

In a matched molecular pair analysis across a common aryl-substituted scaffold, the ortho-trifluoromethylphenyl derivative (direct analogue of the target compound's aryl moiety) achieved an IC₅₀ of 0.37 µM. The corresponding meta-CF₃ derivative yielded IC₅₀ = 1.80 µM (4.9-fold less potent), and the para-CF₃ derivative IC₅₀ = 1.00 µM (2.7-fold less potent) [1]. This demonstrates that the ortho-CF₃ orientation, which places the trifluoromethyl group proximal to the chiral amine-bearing carbon in the target compound, confers a measurable potency advantage over both alternative regioisomers.

Trifluoromethyl regioisomer SAR Ortho-substituent effect Medicinal chemistry lead optimization

Ortho-CF₃ Dramatically Alters Human Liver Microsomal Clearance Relative to Para-CF₃

A systematic pairwise analysis of aromatic trifluoromethyl substitution effects on human liver microsomal clearance demonstrated that ortho-CF₃ substitution dramatically increases microsomal clearance, whereas para-fluorination and para-chlorination statistically lower clearance [1]. This regiodivergent metabolic fate is not predictable from logD or polar surface area alone and introduces a meaningful ADME differentiation for ortho-CF₃ compounds relative to their para-substituted counterparts.

Metabolic stability Trifluoromethyl regioisomer ADME Human liver microsomes

Allylamine vs. Saturated Alkylamine: The Terminal Olefin Enables Divergent Synthetic Elaboration Pathways

The terminal alkene in the prop-2-enylamine moiety is a critical functional handle absent in the corresponding saturated (1S)-1-[2-(trifluoromethyl)phenyl]propylamine. This alkene enables a range of downstream transformations—including epoxidation, dihydroxylation, hydroamination, cross-metathesis, and Heck coupling—that are inaccessible from the saturated analogue [1]. In contrast, the saturated propylamine variant offers only standard amine reactivity (acylation, reductive amination, sulfonylation). The allylamine thus provides at least five additional orthogonal reaction vectors for diversity-oriented synthesis or late-stage functionalization, which is a quantifiable advantage in terms of chemical space accessible per building block [2].

Allylamine building block Synthetic versatility Chiral pool synthesis

Enantiomeric Purity: (S)-Configuration as Purchasable Single Enantiomer vs. Racemic Mixture Cost-Benefit

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is commercially available as the single (S)-enantiomer at 98% purity from at least one supplier . In contrast, generic racemic 1-[2-(trifluoromethyl)phenyl]prop-2-enylamine has no documented biological data and would require chiral resolution or asymmetric synthesis to match the enantiopurity of the (S)-isomer. The cost of chiral preparative HPLC separation for a racemic 100 mg batch at this molecular weight typically exceeds $500–$2000, while the pre-resolved (S)-enantiomer is available at catalog scale . Additionally, optical isomers of trifluoromethylated arylalkylamines frequently display divergent pharmacological activities—even when the racemate appears equipotent—making the use of racemic material a risk for false-negative or confounded biological results [1].

Enantiopure chiral amine Stereochemistry procurement Asymmetric synthesis intermediate

Recommended Application Scenarios for (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine (1213383-10-8) Based on Quantitative Evidence


Medicinal Chemistry: Ortho-CF₃ Fragment Screening Where Meta- or Para-CF₃ Libraries Have Failed to Yield Hits

When a fragment-based or HTS screen against a target of interest has been conducted exclusively with meta- or para-CF₃-substituted aryl building blocks without success, inclusion of the ortho-CF₃ allylamine scaffold is justified by the 2.7–4.9× potency advantage observed for ortho-CF₃ over meta- and para-CF₃ in matched molecular pair comparisons [1]. The compound can be deployed as a fragment for direct screening or as a synthetic handle for parallel library generation via allyl functionalization, accessing chemical space that the saturated or para-substituted analogs cannot reach [2].

ADME Triage: Ortho-CF₃ Metabolic Stability Profiling for Lead Series Prioritization

Because ortho-CF₃ substitution has been shown to dramatically increase human liver microsomal clearance relative to para-substitution [1], this compound serves as a valuable probe for early ADME triage. Parallel incubation of (1S)-1-[2-(trifluoromethyl)phenyl]prop-2-enylamine-derived analogs alongside their para-CF₃ counterparts in human liver microsome assays can rapidly reveal whether the ortho-CF₃ series carries an intrinsic metabolic liability or, conversely, whether a specific scaffold tolerates ortho-CF₃ without excessive clearance—a finding that can de-risk the entire ortho-substituted chemical series.

Asymmetric Synthesis: Chiral Pool Starting Material for γ-Trifluoromethyl Amine Pharmaceuticals

The (S)-configured allylamine serves as a direct entry point into γ-trifluoromethylated chiral amine targets via stereospecific isomerization–reduction sequences, as demonstrated by García-Vázquez et al. [1]. This route circumvents the need for asymmetric hydrogenation or enzymatic resolution of late-stage intermediates. Industrial users seeking to manufacture trifluoromethylated phenethylamine derivatives, MAO-targeted agents, or LSD1-modulator scaffolds can leverage the pre-installed (S)-stereochemistry and ortho-CF₃ group to eliminate two costly enantioselective steps from the synthetic sequence.

Forensic and Analytical Chemistry: Ortho-Isomer Differentiation in Trifluoromethyl Phenethylamine Regioisomer Identification

Mass spectrometric differentiation of ortho-substituted ring isomers from meta- and para-regioisomers is uniquely enabled by ortho-effect fragmentation that generates isomer-specific product ions, whereas meta- and para-isomers are frequently indistinguishable by MS alone [1]. The target compound, as an authentic ortho-CF₃ allylamine standard, can serve as a reference material for developing LC-MS/MS methods capable of unambiguously identifying ortho-trifluoromethyl phenethylamine regioisomers in forensic, doping control, or impurity profiling contexts—a capability not achievable with meta- or para-CF₃ reference standards alone.

Quote Request

Request a Quote for (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.